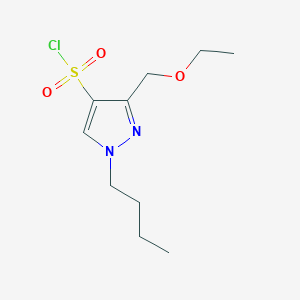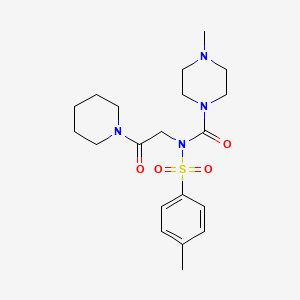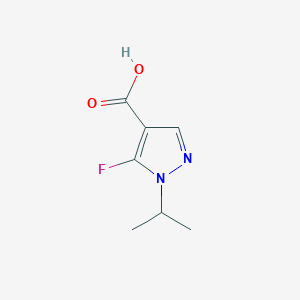
1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as carbonic anhydrase and sulfonamide hydrolase. This inhibition can lead to various biological effects that are being studied further.
Biochemical and Physiological Effects:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of certain bacteria and fungi, and it has potential applications as an antifungal and antibacterial agent. Additionally, this compound has shown promising results in studies related to its anti-inflammatory and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high purity and stability. This compound can be easily synthesized using different methods, and it can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the most promising directions is the development of new sulfonamide derivatives that have improved biological activity and selectivity. Additionally, this compound can be used as a starting material for the synthesis of new materials with potential applications in fields such as electronics and energy storage.
Conclusion:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions. Further studies are required to fully understand the potential of this compound and its derivatives in various fields.
Méthodes De Synthèse
The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been reported using different methods. One of the most common methods involves the reaction of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with chlorosulfonic acid in the presence of a catalyst such as triethylamine. This method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of other sulfonamide derivatives that have shown promising results in various fields such as medicinal chemistry, material science, and environmental science.
Propriétés
IUPAC Name |
1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYUWFOQPJGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)
![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)






![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)


![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)